1-Nitroso-1-ethyl-3-(2-hydroxyethyl)urea

Description

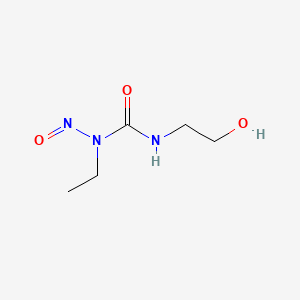

1-Nitroso-1-ethyl-3-(2-hydroxyethyl)urea is a nitrosoalkylurea derivative with the molecular formula C₅H₁₁N₃O₃ and a molecular weight of 195.6 g/mol . This compound is structurally characterized by a nitroso (-NO) group attached to the ethyl substituent and a hydroxyethyl (-CH₂CH₂OH) group at the third position of the urea backbone. It is primarily used in carcinogenicity studies, particularly for quantitative structure-activity relationship (QSAR) modeling of nitroso compounds . Its synthesis involves nitrosation of precursor dialkylureas, often yielding isomeric mixtures that are challenging to separate .

Propriétés

Numéro CAS |

96724-44-6 |

|---|---|

Formule moléculaire |

C5H11N3O3 |

Poids moléculaire |

161.16 g/mol |

Nom IUPAC |

1-ethyl-3-(2-hydroxyethyl)-1-nitrosourea |

InChI |

InChI=1S/C5H11N3O3/c1-2-8(7-11)5(10)6-3-4-9/h9H,2-4H2,1H3,(H,6,10) |

Clé InChI |

RXXXJEQCRPLSOQ-UHFFFAOYSA-N |

SMILES |

CCN(C(=O)NCCO)N=O |

SMILES canonique |

CCN(C(=O)NCCO)N=O |

Autres numéros CAS |

96724-44-6 |

Synonymes |

1-nitroso-1-ethyl-3-(2-hydroxyethyl)urea HENU-II |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

1-Nitroso-1-hydroxyethyl-3-ethylurea

- Structural Difference : Isomeric form with swapped ethyl and hydroxyethyl groups.

- Carcinogenic Profile: Induced hepatocellular carcinomas in 55% of rats versus 30% neoplastic nodules for the ethyl-nitroso isomer . Both isomers caused brain tumors (astrocytomas, gliomas) in ~50% of test subjects .

- Tumor Spectrum: Broader than monoalkyl derivatives (e.g., nitrosoethylurea), including thyroid, lung, and colon neoplasms .

1-(2-Chloroethyl)-3-(2-hydroxyethyl)-1-nitrosourea (HECNU)

- Structural Difference : Chloroethyl (-CH₂CH₂Cl) replaces the ethyl group.

- Applications : Used in targeted anticancer drug conjugates (e.g., linked to steroid hormones) to enhance selectivity. Demonstrated 76% growth inhibition in MCF-7 cancer cells when conjugated to tamoxifen derivatives .

- Toxicity : Lower systemic toxicity compared to carmustine (BCNU), a related chloroethylnitrosourea .

Monoalkyl vs. Dialkyl Nitrosoureas

- Monoalkyl Derivatives: Higher incidence of forestomach tumors but narrower tumor spectrum .

- Dialkyl Derivatives : Broader tumorigenicity but reduced forestomach involvement .

Therapeutic Analogues

Carmustine (BCNU)

- Mechanism : DNA cross-linking and thioredoxin reductase (TrxR) inhibition .

- Limitations : High toxicity, poor solubility, and low selectivity .

- Comparison : this compound lacks therapeutic use but shares structural motifs with BCNU. The hydroxyethyl group may reduce hepatotoxicity compared to chloroethyl derivatives like CCNU, which induce cholestasis and pericholangitis in rats .

Ethaselen (BBSKE)

- Hybrid Design: Novel organoselenium-TrxR inhibitor combined with BCNU-like structures.

- Advantages: Improved solubility and tumor selectivity vs. This compound, which is primarily a carcinogen .

Stability and Decomposition

This compound decomposes under neutral conditions via nucleophilic attack by the hydroxyl group, forming 2-oxazolidone and an alkyldiazonium ion . This contrasts with 1-nitroso-1-methyl-3-(2-hydroxyethyl)urea , which is explosively unstable in crystalline form .

Key Research Findings

Carcinogenicity: Dialkyl nitrosoureas induce diverse tumors (e.g., brain, liver) at lower doses than monoalkyl analogues .

Isomer-Specific Effects: Positional isomerism significantly alters hepatic carcinogenicity .

Therapeutic Potential: Structural modifications (e.g., chloroethyl substitution) enable anticancer applications, though toxicity remains a concern .

Méthodes De Préparation

Reaction Design

The most straightforward method involves nitrosation of the parent compound 1-ethyl-3-(2-hydroxyethyl)urea (EHEU). Nitrosating agents such as sodium nitrite (NaNO₂) in acidic media (e.g., HCl or H₂SO₄) facilitate the introduction of the nitroso (-NO) group at the N-1 position.

Reagents and Conditions :

Mechanistic Insights

The reaction proceeds via electrophilic attack of the nitrosonium ion (NO⁺) on the tertiary amine of EHEU, followed by proton transfer and stabilization of the nitroso intermediate. Competing side reactions, such as over-nitrosation or hydrolysis, are minimized under controlled pH (2–3) and low temperatures.

Stepwise Synthesis from Ethylamine and 2-Hydroxyethyl Isocyanate

Two-Step Alkylation-Nitrosation Approach

This method avoids isolation of intermediates, improving throughput:

Step 1: Urea Formation

Reaction : Ethylamine reacts with 2-hydroxyethyl isocyanate in anhydrous THF at 25°C for 12 hours.

Intermediate : 1-Ethyl-3-(2-hydroxyethyl)urea (EHEU, 89% yield).

Step 2: Nitrosation

Reagents : Isoamyl nitrite (1.5 equiv) in acetic acid, 4-hour reflux.

Product : NEHNU purified via recrystallization (ethanol/water), 72% yield.

Advantages :

-

Isoamyl nitrite enhances regioselectivity for N-1 nitrosation.

-

Acetic acid suppresses decomposition of the nitroso group.

Alternative Pathway via Carbamate Intermediate

Carbamate Synthesis and Transformation

A less common route involves:

-

Carbamate Formation : Ethyl chloroformate reacts with 2-hydroxyethylamine to yield ethyl (2-hydroxyethyl)carbamate (85% yield).

-

Nitrosation and Cyclization : Treatment with NaNO₂/HCl generates a reactive intermediate that rearranges to NEHNU (51% yield).

Limitations : Lower yield due to competing hydrolysis of the carbamate.

Analytical Validation of Synthetic Products

Structural Confirmation

Spectroscopic Data :

Purity Assessment

HPLC Conditions :

-

Column: C18 (5 µm), 250 × 4.6 mm

-

Mobile phase: 60:40 H₂O/acetonitrile, 1.0 mL/min

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Direct Nitrosation | 58–65 | 98 | Short reaction time |

| Stepwise Synthesis | 72 | 97 | High regioselectivity |

| Carbamate Pathway | 51 | 95 | Avoids isocyanate handling |

Q & A

Q. Basic Characterization Workflow

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm substitution patterns (e.g., nitroso group position) and hydrogen bonding interactions.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ion peaks and fragmentation patterns.

- Infrared Spectroscopy (IR) : Detect N–Nitroso (N=O) stretching vibrations near 1450–1500 cm⁻¹.

- HPLC-PDA : Monitor purity and detect decomposition products (e.g., 2-oxazolidone) .

How does the decomposition pathway of this compound under neutral conditions influence experimental design?

Advanced Decomposition Mechanism

The compound decomposes in neutral aqueous conditions via:

Hemiacetal Intermediate Formation : The hydroxyl group attacks the carbonyl carbon, forming a cyclic hemiacetal.

Cleavage : Produces 2-oxazolidone and an alkyldiazonium ion, which releases nitrogen gas and generates reactive alkylating species .

Q. Experimental Design Implications :

- Storage : Use anhydrous solvents (e.g., acetone) and avoid prolonged storage.

- In Situ Generation : Consider generating the compound immediately before use to mitigate decomposition.

- Decomposition Tracking : Employ GC-MS or HPLC to monitor 2-oxazolidone formation during kinetic studies .

What are the key considerations when analyzing conflicting data on the carcinogenic potential of this compound?

Advanced Data Contradiction Analysis

Conflicting carcinogenicity data may arise from:

- Species-Specific Responses : Rat studies show tumorigenicity at 656 mg/kg (TDLo), while hamster data is less conclusive .

- Exposure Routes : Subcutaneous vs. oral administration alters bioavailability and metabolic activation.

- Dosage Thresholds : Low-dose mutagenicity (positive in Salmonella assays) vs. high-dose carcinogenicity disparities .

Q. Resolution Strategies :

- Meta-Analysis : Compare studies using standardized protocols (e.g., OECD guidelines).

- Mechanistic Studies : Investigate alkylation of DNA via diazonium intermediates to reconcile in vitro and in vivo results .

What precautions should be taken during in vivo studies involving this compound due to its toxicological profile?

Q. Methodological Safety Protocol

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ inhalation exposure.

- Mutagenicity Mitigation : Implement Ames test pre-screening and use bacterial traps for waste containing diazonium ions.

- Ventilation : Ensure adequate airflow to prevent NOx accumulation during decomposition .

How can researchers differentiate between the decomposition products and the parent compound during analysis?

Q. Advanced Analytical Strategies

- GC-MS : Track volatile decomposition products (e.g., nitrogen gas, 2-oxazolidone) using headspace analysis.

- HPLC-UV/Vis : Monitor retention time shifts caused by 2-oxazolidone (λmax ~210 nm) vs. the parent compound.

- Trapping Agents : Add sodium azide to quench diazonium ions, forming stable triazene derivatives for detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.